molecular formula C12H14O3 B144745 (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one CAS No. 136944-25-7

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one

Cat. No. B144745
M. Wt: 206.24 g/mol
InChI Key: VLSRREFUCSCODC-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one, also known as DHPE, is a naturally occurring compound found in various plants. It is a type of chalcone, which is a class of organic compounds that are widely distributed in the plant kingdom. DHPE has been studied extensively due to its potential therapeutic properties and has shown promising results in various scientific research applications.

Mechanism Of Action

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been shown to scavenge free radicals and protect against oxidative damage. In addition, (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to modulate various signaling pathways involved in cell growth and differentiation.

Biochemical And Physiological Effects

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been shown to inhibit the growth and proliferation of cancer cells. In addition, (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one is also readily available and can be synthesized in high yields and purity. However, one of the limitations of using (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one. One area of interest is the development of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one derivatives with improved solubility and bioavailability. Another area of interest is the study of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in combination with other compounds for the treatment of various diseases. Furthermore, the potential use of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one as a dietary supplement or functional food ingredient is an area of interest for future research.

Synthesis Methods

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One of the most common methods of synthesis is through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a strong base. This method has been used to synthesize (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in high yields and purity.

Scientific Research Applications

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been studied extensively for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

136944-25-7

Product Name

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one

InChI

InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+

InChI Key

VLSRREFUCSCODC-GQCTYLIASA-N

Isomeric SMILES

CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O

SMILES

CCCC(=O)C=CC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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